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Compound Name:
3-Amino-5-cyanobenzeneboronic

acid hydrochloride

Cat. No.: B1519960 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-5-
cyanobenzeneboronic acid hydrochloride

Abstract: 3-Amino-5-cyanobenzeneboronic acid hydrochloride is a substituted arylboronic

acid of significant interest to researchers in medicinal chemistry and organic synthesis,

particularly as a versatile building block. A comprehensive understanding of its physicochemical

properties is paramount for its effective handling, reaction optimization, and interpretation of

biological activity. This guide provides an in-depth analysis of its key characteristics, including

its chemical identity, solubility, acidity, and stability. Furthermore, it outlines detailed, field-

proven experimental protocols for the analytical determination of these properties, offering a

practical framework for researchers and drug development professionals.

Chemical Identity and Structural Attributes
3-Amino-5-cyanobenzeneboronic acid hydrochloride is an organic compound featuring a

benzene ring substituted with an amino group, a cyano group, and a boronic acid moiety. It is

typically supplied as its hydrochloride salt to enhance stability and handling. The presence of

both a Lewis acidic group (boronic acid) and a Brønsted-Lowry basic group (amino) imparts

amphoteric characteristics to the molecule, influencing its behavior in different chemical

environments.

Table 1: Core Chemical Identifiers
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Property Value Source(s)

IUPAC Name

(3-amino-5-

cyanophenyl)boronic acid;

hydrochloride

[1]

CAS Number 913835-26-4 [1]

Molecular Formula C₇H₇BN₂O₂ · HCl [1]

Molecular Weight 198.41 g/mol [2]

Canonical SMILES
B(C1=CC(=CC(=C1)N)C#N)

(O)O.Cl
[1][3]

Appearance Off-white to white solid/powder [N/A]

Melting Point 123-125 °C [2]

(Image of the chemical structure would be placed here)

Key Physicochemical Properties
The interplay of the electron-withdrawing cyano group and the electron-donating amino group

on the phenyl ring, combined with the unique chemistry of the boronic acid, dictates the

compound's overall physicochemical profile.

Solubility Profile
As a hydrochloride salt, the compound is expected to exhibit moderate solubility in aqueous

media and polar organic solvents. The protonated amino group enhances water solubility.

However, the aromatic ring and the cyano group contribute hydrophobic character, which may

limit solubility.

Expert Insight: The solubility is a critical parameter for both synthetic reactions and biological

assays. For synthetic applications, solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide

(DMSO), and alcohols (Methanol, Ethanol) are often suitable. For biological screening, initial

stock solutions are typically prepared in DMSO, followed by serial dilution in aqueous buffer. It

is crucial to note that the solubility of boronic acids can be pH-dependent.
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Table 2: Predicted Solubility Profile

Solvent Predicted Solubility Rationale

Water Moderately Soluble
Hydrochloride salt form

enhances solubility.

DMSO Soluble
A common solvent for polar

organic compounds. [4]

Methanol/Ethanol Soluble to Moderately Soluble
Polarity is suitable for

dissolving the compound.

Acetonitrile Slightly Soluble
Less polar than alcohols or

DMSO.

Dichloromethane Poorly Soluble
Non-polar nature is

incompatible with the salt form.

Acidity and pKa
The molecule possesses two ionizable centers: the boronic acid group and the amino group

(as its ammonium hydrochloride salt).

Boronic Acid (pKa₁): Boronic acids are Lewis acids that accept a hydroxide ion to form a

tetrahedral boronate species. The pKa of unsubstituted phenylboronic acid is approximately

8.8. [5]The presence of an electron-withdrawing cyano group is expected to lower this pKa,

making it a stronger acid. Conversely, the electron-donating amino group would tend to raise

it. The net effect will depend on their combined electronic influence. The pKa for arylboronic

acids typically falls in the 4-10 range. [6]* Ammonium Group (pKa₂): The amino group is

protonated in the hydrochloride salt form. The pKa of this ammonium group will be

analogous to that of a substituted aniline, likely in the range of 3-5.

Expert Insight: Understanding the pKa values is critical for predicting the compound's charge

state at a given pH. This influences its binding to biological targets, its membrane permeability,

and its reactivity. For example, in Suzuki coupling reactions, a base is required to activate the

boronic acid by converting it to the more nucleophilic boronate form.
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Stability and Handling
Thermal Stability: The reported melting point of 123-125 °C suggests moderate thermal

stability. [2]However, like many complex organic molecules, it is susceptible to decomposition

at elevated temperatures. The recommendation to "Keep Cold" for storage underscores the

need for thermal precautions. [2] Chemical Stability: Boronic acids are known to be susceptible

to several degradation pathways:

Oxidative Deboronation: This is a significant metabolic instability pathway where the C-B

bond is cleaved by reactive oxygen species. [7][8]The rate of oxidation is pH-dependent and

can be significant under physiological conditions.

Protodeboronation: This involves the cleavage of the C-B bond by a proton source, replacing

the boronic acid group with a hydrogen atom. This process is generally slower but can be

catalyzed by acids or bases. [7]* Boroxine Formation: Boronic acids can undergo reversible

dehydration, especially upon heating or under vacuum, to form a cyclic trimeric anhydride

called a boroxine. This can often be reversed by the addition of water.

Expert Insight: The electron-withdrawing nature of the cyano group can lend some stability

against electrophilic displacement of the boron moiety. [9]However, the compound is noted as

potentially hygroscopic, oxidizing, or air-sensitive, and research quantities may be packaged

under an inert atmosphere like argon. [1]For long-term storage, it is recommended to keep the

compound in a tightly sealed container at low temperatures (e.g., -20°C to 4°C) under an inert

atmosphere.

Analytical Characterization
While specific spectra for this exact compound are not widely published, its spectral

characteristics can be reliably predicted based on its functional groups and data from

analogous structures like 3-aminophenylboronic acid and 3-bromophenylboronic acid. [10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (in DMSO-d₆):

Aromatic Protons: The three protons on the benzene ring will appear as complex

multiplets in the aromatic region (~7.0-8.0 ppm). Their specific chemical shifts and
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coupling patterns will be influenced by the electronic effects of all three substituents.

Amino Protons (NH₂): A broad singlet, typically in the range of 5.0-6.0 ppm. The exact

position is concentration-dependent and the peak will disappear upon D₂O exchange.

Boronic Acid Protons (B(OH)₂): A broad singlet, often in the range of 8.0-8.5 ppm. This

peak will also disappear upon D₂O exchange.

Fourier-Transform Infrared (FTIR) Spectroscopy
O-H Stretch: A broad absorption band from the boronic acid hydroxyl groups, typically in the

3200-3400 cm⁻¹ region.

N-H Stretch: Two sharp to medium peaks characteristic of a primary amine, appearing in the

3300-3500 cm⁻¹ range.

C≡N Stretch: A sharp, strong absorption band characteristic of a nitrile group, expected

around 2220-2240 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

B-O Stretch: A strong, characteristic absorption band for the boron-oxygen bond, typically

found in the 1310-1380 cm⁻¹ region.

Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight. For the free base (C₇H₇BN₂O₂), the

predicted monoisotopic mass is approximately 162.06 Da. [3]In electrospray ionization (ESI),

one would expect to observe the protonated molecular ion [M+H]⁺ at m/z ≈ 163.07.

Standardized Experimental Protocols
The following protocols describe standard, validated methodologies for determining the key

physicochemical properties discussed.

Protocol: Determination of Aqueous Solubility (Shake-
Flask Method)
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This protocol follows the OECD Guideline 105 for determining water solubility.

Preparation

Equilibration

Analysis

Add excess solid to vial

Add known volume of buffer (e.g., PBS pH 7.4)

Seal vial and place in shaker bath

Equilibrate for 24h at 25°C

Let stand for 1h (allow solids to settle)

Withdraw aliquot from supernatant

Filter through 0.22 µm syringe filter

Dilute sample appropriately

Quantify concentration via HPLC-UV

Click to download full resolution via product page
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Caption: Workflow for solubility determination.

Preparation: Add an excess amount of 3-Amino-5-cyanobenzeneboronic acid
hydrochloride to a glass vial, such that a solid phase remains after equilibration.

Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired aqueous buffer (e.g.,

phosphate-buffered saline, pH 7.4).

Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled

water bath at 25°C. Agitate for 24 hours to ensure equilibrium is reached.

Phase Separation: Allow the vial to stand for at least 1 hour to let undissolved solids settle.

Centrifugation can also be used.

Sampling: Carefully withdraw an aliquot from the clear supernatant.

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter (low-binding, e.g.,

PVDF) to remove any remaining particulates.

Quantification: Prepare a standard curve of the compound with known concentrations. Dilute

the filtered sample and quantify its concentration using a validated HPLC-UV method. The

resulting concentration is the equilibrium solubility.

Protocol: Determination of pKa (Potentiometric Titration)
This method measures the change in pH of a solution upon the addition of a titrant.
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System Setup

Titration

Data Analysis

Dissolve known mass of compound in water/co-solvent

Calibrate pH meter with standard buffers

Place solution in jacketed beaker at 25°C

Titrate with standardized 0.1 M NaOH

Record pH after each titrant addition

Continue past equivalence points

Plot pH vs. Volume of NaOH added

Calculate 1st and 2nd derivatives

Identify equivalence points from derivative peaks

Determine pKa values at half-equivalence points

Click to download full resolution via product page

Caption: Workflow for pKa determination.
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Solution Preparation: Accurately weigh and dissolve a known amount of the compound to

create a solution of known concentration (e.g., 10 mM) in deionized water. A co-solvent like

methanol may be required if aqueous solubility is low.

System Setup: Place the solution in a temperature-controlled jacketed beaker at 25°C.

Immerse a calibrated pH electrode and a magnetic stir bar.

Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding

small, precise increments of titrant.

Data Recording: Record the pH of the solution after each addition, allowing the reading to

stabilize.

Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa

values correspond to the pH at the half-equivalence points. These points can be accurately

determined from the maxima of the first derivative of the titration curve. Two equivalence

points are expected, one for the neutralization of the hydrochloride and one for the boronic

acid.

Protocol: Assessment of Thermal Stability (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide

complementary information on thermal stability. [12][13][14]

Instrument Calibration: Calibrate the TGA for mass using standard weights and the DSC for

temperature and enthalpy using certified standards (e.g., indium).

Sample Preparation: Accurately weigh 2-5 mg of the compound into an appropriate TGA or

DSC pan (e.g., alumina for TGA, hermetically sealed aluminum for DSC).

TGA Experimental Conditions:

Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

Temperature Program: Heat the sample from ambient temperature (e.g., 30°C) to a final

temperature of 600°C at a constant heating rate of 10°C/min.
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TGA Data Analysis: Record the mass loss as a function of temperature. Determine the

onset temperature of decomposition (Tₒₙₛₑₜ) and the temperatures of maximum mass loss

rate from the derivative curve (DTG).

DSC Experimental Conditions:

Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

Temperature Program: Heat the sample from ambient temperature to a temperature

beyond its melting point (e.g., 200°C) at a heating rate of 10°C/min.

DSC Data Analysis: Record the heat flow. Identify endothermic events like melting (peak

onset and maximum) and exothermic events like decomposition.

Conclusion
3-Amino-5-cyanobenzeneboronic acid hydrochloride is a multifaceted building block whose

utility is deeply rooted in its physicochemical properties. Its solubility, charge state (governed by

its pKa values), and stability are critical parameters that must be understood and controlled for

successful application in research and development. This guide provides a foundational

understanding of these properties, grounded in established chemical principles, and presents a

set of robust analytical protocols for their empirical determination. By leveraging this

information, researchers can better anticipate the behavior of this compound, leading to more

efficient and reliable outcomes in both synthetic chemistry and drug discovery endeavors.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b1519960?utm_src=pdf-body
https://www.benchchem.com/product/b1519960?utm_src=pdf-body
https://www.benchchem.com/product/b1519960?utm_src=pdf-body
https://www.benchchem.com/product/b1519960?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519960?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. 3-Amino-5-Cyanobenzeneboronic Acid HydrochlorideCAS #: 913835-26-4 [eforu-
chemical.com]

2. echemi.com [echemi.com]

3. PubChemLite - 3-amino-5-cyanobenzeneboronic acid hydrochloride (C7H7BN2O2)
[pubchemlite.lcsb.uni.lu]

4. Exploring the solubility and intermolecular interactions of biologically significant amino
acids l-serine and L-cysteine in binary mixtures of H2O + DMF, H2O + DMSO and H2O +
ACN in temperature range from T = 288.15 K to 308.15 K - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

6. mdpi.com [mdpi.com]

7. Improving the oxidative stability of boronic acids through stereoelectronic effects -
American Chemical Society [acs.digitellinc.com]

8. pnas.org [pnas.org]

9. pubs.acs.org [pubs.acs.org]

10. researchgate.net [researchgate.net]

11. 3-Aminophenylboronic acid monohydrate(206658-89-1) 1H NMR [m.chemicalbook.com]

12. Thermogravimetric Analysis (TGA) | Thermal Characterisation Facility
[thermal.msm.cam.ac.uk]

13. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]

14. pdf.benchchem.com [pdf.benchchem.com]

To cite this document: BenchChem. [physicochemical properties of 3-Amino-5-
cyanobenzeneboronic acid hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1519960#physicochemical-properties-of-3-amino-5-
cyanobenzeneboronic-acid-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.eforu-chemical.com/boron-b/3-amino-5-cyanobenzeneboronic-acid-hydrochloride-cas-:-913835-26-4.html
https://www.eforu-chemical.com/boron-b/3-amino-5-cyanobenzeneboronic-acid-hydrochloride-cas-:-913835-26-4.html
https://www.echemi.com/products/pd180630116795-3-amino-5-cyanobenzeneboronic-acid-hydrochloride-97.html
https://pubchemlite.lcsb.uni.lu/e/compound/44119355
https://pubchemlite.lcsb.uni.lu/e/compound/44119355
https://pubmed.ncbi.nlm.nih.gov/38824845/
https://pubmed.ncbi.nlm.nih.gov/38824845/
https://pubmed.ncbi.nlm.nih.gov/38824845/
https://pubmed.ncbi.nlm.nih.gov/38824845/
https://en.wikipedia.org/wiki/Phenylboronic_acid
https://www.mdpi.com/2673-6918/5/3/28
https://acs.digitellinc.com/p/s/improving-the-oxidative-stability-of-boronic-acids-through-stereoelectronic-effects-45521
https://acs.digitellinc.com/p/s/improving-the-oxidative-stability-of-boronic-acids-through-stereoelectronic-effects-45521
https://www.pnas.org/doi/10.1073/pnas.2013691118
https://pubs.acs.org/doi/pdf/10.1021/ja01521a025
https://www.researchgate.net/publication/276167941_Experimental_FT-IR_FT-RAMAN_UV_1H_and_13C_NMR_and_Computational_Density_Functional_Theory_studies_on_3-bromophenylboronic_acid
https://m.chemicalbook.com/SpectrumEN_206658-89-1_1HNMR.htm
https://www.thermal.msm.cam.ac.uk/overview/thermogravimetric-analysis-tga
https://www.thermal.msm.cam.ac.uk/overview/thermogravimetric-analysis-tga
https://www.eag.com/app-note/thermal-analysis-techniques/
https://pdf.benchchem.com/151/Thermal_Stability_and_Decomposition_of_2_Nitrophenylboronic_Acid_A_Technical_Guide_for_Researchers.pdf
https://www.benchchem.com/product/b1519960#physicochemical-properties-of-3-amino-5-cyanobenzeneboronic-acid-hydrochloride
https://www.benchchem.com/product/b1519960#physicochemical-properties-of-3-amino-5-cyanobenzeneboronic-acid-hydrochloride
https://www.benchchem.com/product/b1519960#physicochemical-properties-of-3-amino-5-cyanobenzeneboronic-acid-hydrochloride
https://www.benchchem.com/product/b1519960#physicochemical-properties-of-3-amino-5-cyanobenzeneboronic-acid-hydrochloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519960?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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